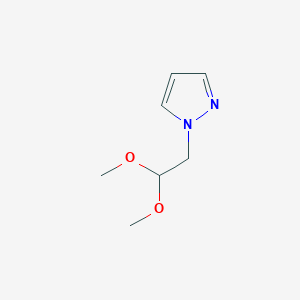

1-(2,2-dimethoxyethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

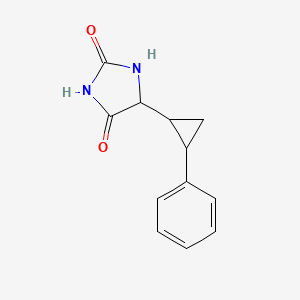

The synthesis of compounds similar to “1-(2,2-dimethoxyethyl)-1H-pyrazole” has been reported in the literature. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . Another study describes the synthesis of 3-hydroxy-3,4-dihydropyrido [2,1- c ] [1,4]oxazine-1,8-diones, their tautomerism, and reactivity towards binucleophiles .

Wissenschaftliche Forschungsanwendungen

Antioxidant Potential

- Synthesis and Antioxidant Activity : Novel heterocyclic compounds, including pyrazole derivatives, were synthesized and evaluated for their antioxidant potential. One of the derivatives demonstrated notable antioxidant activity with significant DPPH scavenging ability (Kaddouri et al., 2020).

Catalysis

- Olefin Epoxidation Catalyst : A pyrazole-based oxo-bridged dimer exhibited high activity as a catalyst in the epoxidation of cyclic olefins, presenting a novel approach to organic catalysis (Pereira et al., 2007).

Biological and Pharmacological Activities

- Biological and Pharmacological Properties : Pyrazole derivatives were identified to display diverse biological and pharmacological activities, including anti-inflammatory and anti-cancer effects. Specific compounds showed potential in radical scavenging and iron binding activities (Karrouchi et al., 2019).

- Antimicrobial Activity : Certain pyrazole derivatives, synthesized from a series of reactions, demonstrated antimicrobial properties and could potentially be used as antimicrobial agents (Zaki et al., 2016).

Analytical Reagents

- Use in Analytical Chemistry : Pyrazole derivatives, such as 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3H-one, have been used as analytical reagents, particularly for detecting d-metal ions. Their chelating ability makes them suitable for synthesizing organometallic coordination polymers (Babadeev & Stroganova, 2020).

Synthesis of New Molecules

- Development of Pyrazoloisoindole Derivatives : An efficient protocol was developed for synthesizing pyrazoloisoindole derivatives, which are biologically important molecules. This involved a reaction between various compounds at ambient temperature (Islami et al., 2004).

Zukünftige Richtungen

The future directions for the study of “1-(2,2-dimethoxyethyl)-1H-pyrazole” and similar compounds are promising. For instance, the development of new methods for the synthesis of imidazolidin-2-one derivatives is an urgent task . Additionally, the chemistry of these heterocycles is actively developed not only for the design of biologically important compounds but also for effective preparation in the industry .

Eigenschaften

IUPAC Name |

1-(2,2-dimethoxyethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-10-7(11-2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEUOHXVZSLNAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CC=N1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)